3-benzyl-6-chloro-9-[2-(2-fluorophenyl)ethyl]-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
3-BENZYL-6-CHLORO-9-[2-(2-FLUOROPHENYL)ETHYL]-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a chloro substituent, a fluorophenyl group, and a chromeno-oxazin core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-6-CHLORO-9-[2-(2-FLUOROPHENYL)ETHYL]-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-6-CHLORO-9-[2-(2-FLUOROPHENYL)ETHYL]-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-BENZYL-6-CHLORO-9-[2-(2-FLUOROPHENYL)ETHYL]-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-BENZYL-6-CHLORO-9-[2-(2-FLUOROPHENYL)ETHYL]-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Imidazole Derivatives: Compounds containing the imidazole ring, known for their antimicrobial potential.
Uniqueness
3-BENZYL-6-CHLORO-9-[2-(2-FLUOROPHENYL)ETHYL]-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is unique due to its specific combination of functional groups and its chromeno-oxazin core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C27H23ClFNO3 |
---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
3-benzyl-6-chloro-9-[2-(2-fluorophenyl)ethyl]-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C27H23ClFNO3/c1-17-20-14-23(28)26-22(15-30(16-32-26)12-11-19-9-5-6-10-24(19)29)25(20)33-27(31)21(17)13-18-7-3-2-4-8-18/h2-10,14H,11-13,15-16H2,1H3 |
InChI Key |
QADKHFBEENECPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C3CN(COC3=C(C=C12)Cl)CCC4=CC=CC=C4F)CC5=CC=CC=C5 |
Origin of Product |
United States |
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